molecular formula C21H19N3O2 B11044997 2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide

2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide

Cat. No.: B11044997
M. Wt: 345.4 g/mol
InChI Key: PPMHYNFDZVOBFT-UHFFFAOYSA-N
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Description

2-Oxo-N-phenyl-1,6-diazatetracyclo[7610{5,16}0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates, such as pyrrol-2-carbonitrile, which is synthesized from 2-bromopyrrole and zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium . The final compound is obtained through a series of reactions, including cyclization and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery, especially in the search for new treatments for diseases.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s tetracyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide is unique due to its specific tetracyclic structure and the presence of both oxo and carboxamide functional groups. These features contribute to its stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene-6-carboxamide

InChI

InChI=1S/C21H19N3O2/c25-19-11-10-18-20-16(15-8-4-5-9-17(15)24(19)20)12-13-23(18)21(26)22-14-6-2-1-3-7-14/h1-9,18H,10-13H2,(H,22,26)

InChI Key

PPMHYNFDZVOBFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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